molecular formula C37H67ClO4 B13402823 1-Palmitoyl-2-linoleoyl-3-chloropropanediol

1-Palmitoyl-2-linoleoyl-3-chloropropanediol

Cat. No.: B13402823
M. Wt: 611.4 g/mol
InChI Key: RKODLAQXWBZYNH-BCTRXSSUSA-N
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Description

1-Palmitoyl-2-linoleoyl-3-chloropropanediol is a synthetic ester compound categorized under 3-chloropropanediols. It is known for its unique structure, which includes a palmitoyl group, a linoleoyl group, and a chloropropanediol moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-linoleoyl-3-chloropropanediol can be synthesized through esterification reactions involving palmitic acid, linoleic acid, and chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-linoleoyl-3-chloropropanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Palmitoyl-2-linoleoyl-3-chloropropanediol has several research applications:

    Chemistry: Used as a model compound to study esterification and substitution reactions.

    Biology: Investigated for its effects on cellular processes and membrane dynamics.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of specialized lipids and surfactants

Mechanism of Action

The mechanism of action of 1-palmitoyl-2-linoleoyl-3-chloropropanediol involves its interaction with cellular membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The chloropropanediol moiety may also interact with specific molecular targets, modulating their activity .

Comparison with Similar Compounds

Comparison: 1-Palmitoyl-2-linoleoyl-3-chloropropanediol is unique due to the presence of both palmitoyl and linoleoyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C37H67ClO4

Molecular Weight

611.4 g/mol

IUPAC Name

(27Z,30Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30-diene-16,19-dione

InChI

InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h11,13,17-18,34,41-42H,3-10,12,14-16,19-33H2,1-2H3/b13-11-,18-17-

InChI Key

RKODLAQXWBZYNH-BCTRXSSUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCCCCC)(O)O

Origin of Product

United States

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